

# Amprenavir-d4: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of **Amprenavir-d4**, a deuterated analog of the HIV-1 protease inhibitor Amprenavir. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing **Amprenavir-d4** as an internal standard in pharmacokinetic and metabolic studies.

### **Certificate of Analysis: A Summary of Quality**

A Certificate of Analysis is a critical document that accompanies any high-purity chemical standard, providing a detailed summary of its identity, purity, and other critical parameters. The following tables represent a typical CoA for **Amprenavir-d4**, summarizing the key quantitative data.

Table 1: General Information and Physical Properties



Parameter	Specification	
Chemical Name	(3S)-tetrahydro-3-furyl N-[(1S,2R)-3-[(4-amino-N-isobutyl(phenyl-d4))sulfonamido]-1-benzyl-2-hydroxypropyl]carbamate	
Molecular Formula	C25H31D4N3O6S	
Molecular Weight	509.69 g/mol	
CAS Number	1217661-20-5	
Appearance	White to off-white solid	
Solubility	Soluble in Methanol, Acetonitrile, DMSO	

Table 2: Purity and Impurity Profile

Test	Method	Acceptance Criteria	Result
Purity (Assay)	HPLC	≥ 98.0%	99.5%
Chemical Purity	HPLC	≥ 98.0%	99.6%
Isotopic Purity (d4)	Mass Spectrometry	≥ 99%	99.7%
Isotopic Distribution	Mass Spectrometry	Report Results	d0: <0.1%, d1: 0.1%, d2: 0.2%, d3: 1.5%, d4: 98.2%
Individual Impurity	HPLC	≤ 0.2%	< 0.1%
Total Impurities	HPLC	≤ 1.0%	0.4%
Residual Solvents	GC-HS	Conforms to ICH Q3C	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.2%
Heavy Metals	ICP-MS	≤ 20 ppm	< 10 ppm

# **Experimental Protocols**



The accurate determination of the purity of **Amprenavir-d4** is paramount for its use as an internal standard. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

## High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This method is used to determine the chemical purity of **Amprenavir-d4** and to quantify any related impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of Amprenavir-d4 is prepared in methanol at a
  concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with
  the mobile phase.
- Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard of Amprenavir.

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is employed to confirm the identity and determine the isotopic purity of **Amprenavir-d4**.



- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Amprenavir-d4 and its potential non-deuterated and partially deuterated analogues are monitored.
- Data Analysis: The isotopic purity is calculated by comparing the peak area of the d4-labeled compound to the sum of the peak areas of all detected isotopic forms (d0 to d4).

### **Visualizing Key Concepts**

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

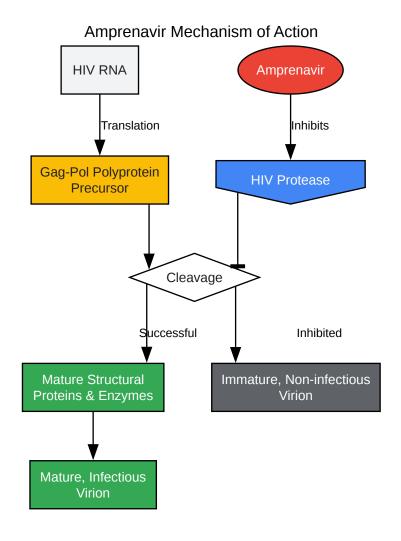


# Certificate of Analysis Generation Workflow Raw Material (Amprenavir-d4) Quality Control Testing Physicochemical Properties Data Review and Approval Certificate of Analysis Generation Final Product Release

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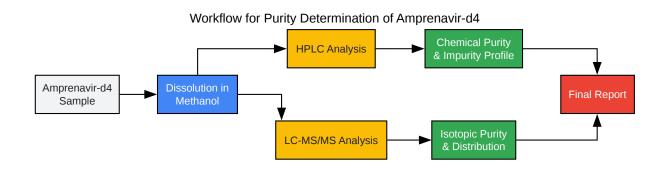
Caption: Workflow for generating a Certificate of Analysis.





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Caption: Amprenavir's inhibition of HIV protease.



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Caption: Experimental workflow for purity analysis.

### Conclusion

This technical guide provides a foundational understanding of the critical quality attributes of **Amprenavir-d4** as detailed in a Certificate of Analysis. The provided experimental protocols and diagrams offer a practical framework for researchers working with this and other deuterated standards. Adherence to rigorous analytical methodologies is essential to ensure the accuracy and reliability of experimental data in drug development and research.

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